molecular formula C10H17NO2 B12938350 (S)-2-Azaspiro[4.5]decane-3-carboxylic acid

(S)-2-Azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B12938350
M. Wt: 183.25 g/mol
InChI Key: QATSWWZBTBBYRX-QMMMGPOBSA-N
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Description

(S)-2-Azaspiro[4.5]decane-3-carboxylic acid is a chiral spirocyclic compound of high value in medicinal chemistry and drug discovery research. Its unique, three-dimensional spiro scaffold provides structural rigidity, which is advantageous for exploring novel chemical space and for optimizing the pharmacokinetic properties of potential therapeutic agents . The 2-azaspiro[4.5]decane core structure is a recognized pharmacophore in the development of bioactive molecules. Published patent literature indicates that derivatives of this scaffold are investigated as receptor antagonists, such as neuropeptide Y5 receptor antagonists for the potential treatment of disorders like obesity and binge eating . Furthermore, substituted azaspiro[4.5]decane derivatives have been described for a wide range of therapeutic applications, including use as analgesics and for the treatment of neurological conditions . As a chiral building block, the (S)-enantiomer provides researchers with a specific stereochemistry to study structure-activity relationships (SAR) and to develop stereoselective compounds. The carboxylic acid functional group offers a versatile handle for synthetic modification, enabling its incorporation into more complex molecules through amide bond formation or other coupling reactions. This makes it a critical intermediate in the synthesis of targeted libraries for high-throughput screening and lead optimization programs. Please be advised: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(3S)-2-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-9(13)8-6-10(7-11-8)4-2-1-3-5-10/h8,11H,1-7H2,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATSWWZBTBBYRX-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)C[C@H](NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-2-Azaspiro[4.5]decane-3-carboxylic acid typically involves constructing the spirocyclic ring system followed by functional group transformations to introduce the carboxylic acid moiety. A notable industrially viable method involves a four-step synthesis starting from 1,4-dioxaspiro[4.5]decane-8-one, which is a commercially accessible and inexpensive starting material.

Detailed Four-Step Synthesis (Based on Patent CN111518015A)

Step Reaction Description Reagents & Conditions Solvent Temperature Time Yield (%)
1 Conversion of 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile p-Methylsulfonylmethylisocyanitrile, potassium tert-butoxide Glycol dimethyl ether + Ethanol 0–20 °C 4 h total ~75
2 Alkylation of carbonitrile intermediate with 1-bromo-2-chloroethane Lithium diisopropylamide (LDA) Toluene 0–20 °C 12.5 h ~51
3 Hydrogenation and cyclization of alkylated intermediate, followed by reaction with tert-butyl dicarbonyl anhydride Raney nickel catalyst, hydrogen gas Methanol 50 °C, 50 psi 6 h Not specified
4 Deprotection of tert-butyl ester to yield the carboxylic acid Pyridinium p-toluenesulfonate Acetone + Water 70 °C 15 h ~55

Notes on Each Step:

  • Step 1: The initial step forms the nitrile intermediate via nucleophilic substitution under mild conditions, with a mixed solvent system facilitating solubility and reaction control.
  • Step 2: The use of LDA as a strong base enables deprotonation and subsequent alkylation with 1-bromo-2-chloroethane, introducing the chloroethyl side chain necessary for ring closure.
  • Step 3: Catalytic hydrogenation with Raney nickel reduces the nitrile to an amine, which then undergoes intramolecular cyclization. The resulting amine is protected as a tert-butyl carbamate using tert-butyl dicarbonyl anhydride to stabilize the intermediate.
  • Step 4: Acidic deprotection removes the tert-butyl group, yielding the free carboxylic acid form of the spiro compound.

Reaction Conditions and Optimization

  • The reaction temperatures are carefully controlled to optimize yield and minimize side reactions.
  • Solvent choices are critical: polar aprotic solvents like glycol dimethyl ether and toluene are used in early steps for nucleophilic substitutions, while methanol is preferred for hydrogenation due to its compatibility with Raney nickel catalysis.
  • The deprotection step uses a mixed solvent system (acetone and water) to facilitate ester cleavage under acidic conditions.
  • Reaction times vary from 4 hours to over 12 hours depending on the step, reflecting the complexity of transformations.

Research Findings and Yield Analysis

Step Yield (%) Key Observations
1 74.76 High yield due to efficient nucleophilic substitution and mild conditions
2 50.78 Moderate yield, possibly due to competing side reactions during alkylation
3 Not explicitly reported Hydrogenation and cyclization are critical for ring formation; conditions optimized for selectivity
4 54.8 Moderate yield in deprotection, typical for acid-catalyzed ester cleavage

The overall yield is a product of these sequential steps, with the process designed to be scalable and cost-effective by using readily available starting materials and standard reagents.

Alternative Synthetic Routes and Considerations

While the four-step method described above is the most documented and industrially relevant, alternative methods may involve:

  • Direct cyclization strategies using different protecting groups.
  • Enantioselective synthesis routes to ensure the (S)-configuration, often employing chiral catalysts or auxiliaries.
  • Use of different nitrile precursors or alkylating agents to modify the spiro ring system.

However, detailed data on these alternative methods are limited in the public domain, and the four-step method remains the benchmark for preparation.

Summary Table of Preparation Method

Parameter Description
Starting Material 1,4-dioxaspiro[4.5]decane-8-one
Key Intermediates 1,4-dioxaspiro[4.5]decane-8-carbonitrile; 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Catalysts Raney nickel (hydrogenation)
Protecting Groups tert-Butyl carbamate
Solvents Glycol dimethyl ether, ethanol, toluene, methanol, acetone, water
Reaction Temperatures 0–70 °C depending on step
Reaction Times 1–15 hours per step
Overall Yield Moderate to high, with individual steps ranging from ~50% to 75%

Chemical Reactions Analysis

Types of Reactions

(S)-2-Azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-Azaspiro[4.5]decane-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. For example, it has been studied as an inhibitor of cytoplasmic phospholipase A2 (cPLA2), which plays a role in inflammatory processes .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents Molecular Weight Key Data (NMR, LCMS) Biological/Industrial Relevance References
(S)-2-Azaspiro[4.5]decane-3-carboxylic acid None (parent structure) 185.23 g/mol ¹H NMR (CDCl₃): δ 4.41 (t, J=5.0 Hz) Drug discovery scaffold
8,8-Difluoro derivative (6e ) Fluorine at C8 234.0 ([M - Cl]+) ¹³C NMR: δ 170.17 (carboxylic acid) Enhanced metabolic stability
8-Thia derivative (6g ) Sulfur at C8 234.0 ([M - Cl]+) ¹H NMR: δ 3.19 (s, 2H; thioether) Altered electronic properties
1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid Oxygen at C1 338.36 g/mol CAS: 16947-84-5 Enzyme inhibition (C-S β lyase)
2-Azaspiro[4.4]nonane-1,3-dione Smaller spiro ring (4.4) + dione 195.22 g/mol Anticonvulsant ED₅₀: 38.7 mg/kg Anticonvulsant activity
Key Observations :
  • Ring Size: Reducing the spiro ring from [4.5] to [4.4] (e.g., 2-azaspiro[4.4]nonane) decreases anticonvulsant potency (ED₅₀ increases from 38.7 mg/kg to >100 mg/kg) .
  • Heteroatom Substitution: Fluorine: The 8,8-difluoro derivative (6e) shows altered ¹³C NMR shifts (δ 170.17 vs. δ 171.06 in the parent compound) and improved lipophilicity .
  • Oxygen Substitution : 1-Oxa-4-azaspiro derivatives (e.g., EX16 in ) exhibit high malodor suppression (93% efficacy), likely due to enhanced hydrogen bonding with microbial enzymes .
Anticonvulsant Activity :
  • 2-Azaspiro[4.5]decane-1,3-dione derivatives demonstrate superior anticonvulsant profiles compared to [4.4]nonane analogs. For example, N-phenylamino derivatives show ED₅₀ values of 38.7 mg/kg in maximal electroshock (MES) tests, attributed to enhanced bioavailability from the larger spiro ring .
Enzyme Inhibition :
  • 1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid derivatives (e.g., EX16 ) inhibit C-S β lyase in S. hominis, reducing malodor by 93% in deodorant formulations .
Drug Discovery :
  • Boc-protected derivatives (e.g., 7d ) are intermediates in synthesizing sp³-enriched libraries for kinase inhibitors and GPCR modulators .
  • 8-Benzoyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 87951-97-1) has a predicted density of 1.38 g/cm³ and acidity (pKa) of 2.00, making it suitable for hydrophobic target binding .

Biological Activity

(S)-2-Azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthetic routes that enhance its efficacy.

Chemical Structure and Properties

The molecular formula of (S)-2-Azaspiro[4.5]decane-3-carboxylic acid is C11H17NO3, with a molecular weight of approximately 211.26 g/mol. Its structure features a spirocyclic arrangement that includes a nitrogen atom and a carboxylic acid functional group, contributing to its reactivity and biological activity. The unique architecture allows it to interact with various biological targets, influencing several biochemical pathways.

Biological Activity Overview

Research has indicated that (S)-2-Azaspiro[4.5]decane-3-carboxylic acid exhibits significant biological activities, particularly:

  • Antimicrobial Activity : The compound has shown promise against various bacterial strains, potentially serving as a lead compound for the development of new antibiotics.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific pathways, making it a candidate for further drug development.

The mechanisms by which (S)-2-Azaspiro[4.5]decane-3-carboxylic acid exerts its effects are not fully elucidated but may include:

  • Interaction with Enzymes : Similar compounds have been shown to inhibit key enzymes involved in bacterial DNA replication and repair.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell growth and apoptosis, particularly in cancer cells.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with (S)-2-Azaspiro[4.5]decane-3-carboxylic acid. A comparative analysis can help highlight its unique properties:

Compound NameMolecular FormulaKey Features
2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acidC16H27NO4Contains an oxygen atom; exhibits different reactivity due to an ester group.
1,3,8-Triazaspiro[4.5]decane-2,4-dioneC10H14N4O2Features multiple nitrogen atoms; known for myelostimulating activity.
2-Azaspiro[4.5]decane-2-acetic acidC11H17NO3Similar structure but lacks carboxylic acid functionality; used in synthesis.

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that (S)-2-Azaspiro[4.5]decane-3-carboxylic acid exhibited potent antibacterial effects against multidrug-resistant strains of Acinetobacter baumannii and other Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Research focused on the compound's ability to inhibit cancer cell lines showed promising results, indicating a mechanism involving apoptosis induction and cell cycle arrest .
  • Synthetic Routes : Various synthetic methodologies have been developed to produce (S)-2-Azaspiro[4.5]decane-3-carboxylic acid efficiently. These methods enhance the yield and purity of the compound, facilitating further biological evaluation .

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